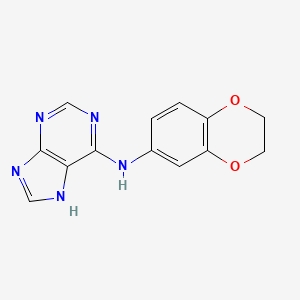![molecular formula C18H18N2O2S2 B12140578 Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate](/img/structure/B12140578.png)
Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods often involve the condensation of sulfur-containing compounds with various substrates under specific reaction conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial production process .
化学反応の分析
Types of Reactions
Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
科学的研究の応用
Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate has several scientific research applications, including:
Medicinal Chemistry: Thiophene derivatives are explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.
Material Science: These compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Applications: Thiophene derivatives serve as corrosion inhibitors and are used in the fabrication of various industrial materials.
作用機序
The mechanism of action of Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, influencing nerve signal transmission. They may also inhibit specific enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to Methylethyl 2-[5-(4-methylphenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]acetate include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
This compound is unique due to its specific structural features, which may confer distinct biological and chemical properties.
特性
分子式 |
C18H18N2O2S2 |
|---|---|
分子量 |
358.5 g/mol |
IUPAC名 |
propan-2-yl 2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetate |
InChI |
InChI=1S/C18H18N2O2S2/c1-11(2)22-15(21)9-24-18-16-14(8-23-17(16)19-10-20-18)13-6-4-12(3)5-7-13/h4-8,10-11H,9H2,1-3H3 |
InChIキー |
PRSSTOIUMXOFHV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B12140496.png)
![2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphen yl)acetamide](/img/structure/B12140502.png)

![2-(diethylamino)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12140514.png)
![N-[bis(4-fluorophenyl)methylidene]-1,1,1-triphenylmethanamine](/img/structure/B12140521.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12140540.png)
![9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12140545.png)
![4-{2-[4-Amino-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide](/img/structure/B12140547.png)
![1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-[(5-meth yl(2-furyl))carbonyl]-3-pyrrolin-2-one](/img/structure/B12140561.png)
![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)aceta mide](/img/structure/B12140564.png)
![2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12140573.png)
![6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12140581.png)

![2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12140588.png)
